N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Overview
Description
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a nicotinamide core, a prop-2-yn-1-yl group, and a tetrahydro-2H-pyran-4-ylmethoxy substituent. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the nicotinamide core with propargyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: The final step is the etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ylmethanol using a suitable catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nicotinamide core can be reduced to form dihydronicotinamide derivatives.
Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydronicotinamide derivatives.
Substitution: Formation of new ether derivatives with different alkoxy groups.
Scientific Research Applications
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group may facilitate binding to active sites, while the tetrahydro-2H-pyran-4-ylmethoxy group can enhance the compound’s stability and bioavailability. The nicotinamide core is crucial for the compound’s biological activity, potentially interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, widely known for its role in cellular metabolism.
N-(prop-2-yn-1-yl)nicotinamide: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less complex.
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide:
Uniqueness
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the prop-2-yn-1-yl and tetrahydro-2H-pyran-4-ylmethoxy groups enhances its versatility in various applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-7-16-15(18)13-3-4-14(17-10-13)20-11-12-5-8-19-9-6-12/h1,3-4,10,12H,5-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXSVMFSHDQBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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